1-(2-fluorobenzyl)-4-iodo-1H-pyrazole 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1339591-78-4
VCID: VC2700581
InChI: InChI=1S/C10H8FIN2/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6H2
SMILES: C1=CC=C(C(=C1)CN2C=C(C=N2)I)F
Molecular Formula: C10H8FIN2
Molecular Weight: 302.09 g/mol

1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

CAS No.: 1339591-78-4

Cat. No.: VC2700581

Molecular Formula: C10H8FIN2

Molecular Weight: 302.09 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluorobenzyl)-4-iodo-1H-pyrazole - 1339591-78-4

Specification

CAS No. 1339591-78-4
Molecular Formula C10H8FIN2
Molecular Weight 302.09 g/mol
IUPAC Name 1-[(2-fluorophenyl)methyl]-4-iodopyrazole
Standard InChI InChI=1S/C10H8FIN2/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6H2
Standard InChI Key PQFKGUDPHWRREM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C=C(C=N2)I)F
Canonical SMILES C1=CC=C(C(=C1)CN2C=C(C=N2)I)F

Introduction

Chemical Properties and Structural Features

Physical and Chemical Properties

The physical and chemical properties of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole can be inferred from similar pyrazole derivatives. The compound is expected to be a crystalline solid at room temperature. Table 1 presents the estimated physical and chemical properties of the compound.

Table 1. Estimated Physical and Chemical Properties of 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole

PropertyValueReference/Basis
Molecular FormulaC₁₀H₈FIN₂Based on structure
Molecular Weight302.09 g/molCalculated
Physical StateCrystalline solidTypical for similar compounds
SolubilityLikely soluble in organic solvents such as DMSO, DMF, and moderately soluble in alcoholsBased on similar pyrazole derivatives
LogP (estimated)~2.7-3.0Estimated based on similar structures
Melting PointNot directly available-

Structural Features

The compound features several key structural elements that contribute to its chemical properties and potential biological activities:

  • A pyrazole core, which is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms

  • A 2-fluorobenzyl group attached to the N1 position of the pyrazole ring

  • An iodine atom at the C4 position of the pyrazole ring

The presence of both the halogen (iodine) and the fluorinated benzyl group provides sites for potential modifications, which could be valuable in medicinal chemistry for developing structure-activity relationships.

Synthetic ApproachKey ReagentsReaction ConditionsPotential YieldReference
N-alkylation of 4-iodo-1H-pyrazole4-iodo-1H-pyrazole and 2-fluorobenzyl bromideK₂CO₃, DMF, room temperaturePotentially 70-75%Based on
1,3-Dipolar cycloaddition2-fluorophenyl sydnone and appropriate dipolarophileReflux in toluene or xylenePotentially 75-85%Based on
Iodination of 1-(2-fluorobenzyl)-1H-pyrazole1-(2-fluorobenzyl)-1H-pyrazole and iodinating agent (e.g., I₂, NIS)Mild conditionsPotentially 60-70%Based on general pyrazole chemistry

Proposed Detailed Synthesis

A promising synthetic route could involve N-alkylation of 4-iodo-1H-pyrazole with 2-fluorobenzyl bromide, similar to the approach described for synthesizing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine derivatives :

  • React 4-iodo-1H-pyrazole with 2-fluorobenzyl bromide in the presence of K₂CO₃

  • Use DMF as solvent and maintain the reaction at room temperature for 8-10 hours

  • Monitor the reaction by TLC until completion

  • Pour the reaction mixture into water and isolate the product through filtration

  • Purify the compound by recrystallization or column chromatography

This method is supported by similar reactions that have yielded N-alkylated pyrazole derivatives with yields exceeding 70% .

Potential ActivityMechanistic BasisSimilar Compounds with ActivityReference
AntimicrobialInteraction with microbial cellular targetsPyrazole derivatives with halogen substituents
Anti-inflammatoryPotential inhibition of inflammatory mediatorsFluorinated pyrazole derivatives
AnticancerPossible inhibition of cancer-related pathwaysIodinated pyrazole compounds
AntiviralInhibitory activity against viral replicationPyrazole derivatives with similar substituents

The unique combination of the 2-fluorobenzyl group and the iodine substituent in 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole could potentially enhance its interaction with biological targets, possibly leading to increased potency compared to other pyrazole derivatives.

Structure-Activity Relationship Considerations

Analytical Characterization

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityBasis for Prediction
Pyrazole C3-H~7.6-7.8sSimilar pyrazole compounds
Pyrazole C5-H~7.4-7.6sSimilar pyrazole compounds
Benzyl CH₂~5.2-5.4sSimilar N-benzylated pyrazoles
Aromatic protons~6.9-7.4m2-fluorobenzyl group, complex pattern due to F-coupling

Comparison with the NMR data for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine derivatives suggests the benzyl CH₂ protons may appear as a singlet around 5.8 ppm . The aromatic protons would likely show a complex pattern due to coupling with the fluorine atom.

Mass Spectrometry

The compound would be expected to show a molecular ion peak at m/z 302 corresponding to the molecular formula C₁₀H₈FIN₂, with characteristic isotope patterns for iodine.

Structure-Activity Relationships

Comparison with Similar Compounds

Understanding the relationship between 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole and structurally similar compounds can provide insights into its potential properties and applications.

Table 5. Comparison of 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole with Related Compounds

CompoundKey Structural DifferencePotential Effect on Properties/ActivityReference
1-(4-Fluorobenzyl)-4-iodo-1H-pyrazoleFluoro group at para position instead of orthoMay affect molecular conformation and binding affinity
1-(2-Fluoroethyl)-4-iodo-5-methyl-1H-pyrazoleEthyl linker instead of benzyl, additional methyl groupAltered lipophilicity and potentially different biological activity
1-(Difluoromethyl)-4-iodo-1H-pyrazoleDifluoromethyl group instead of 2-fluorobenzylSignificantly different electronic and steric properties
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamideAdditional amide-linked pyrazole moietyMore complex interaction with biological targets, different physicochemical properties

Role of Substituents

The specific positioning of substituents in 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole plays a crucial role in determining its chemical and potentially biological properties:

  • The 2-fluorobenzyl group at N1 position:

    • Increases lipophilicity

    • Modifies the electronic character of the pyrazole ring

    • Potentially provides additional binding interactions with biological targets through the fluorine atom

  • The iodine atom at C4 position:

    • Serves as a potential site for further functionalization through cross-coupling reactions

    • Alters the electronic distribution within the pyrazole ring

    • May enhance certain biological activities, as iodinated heterocycles often display interesting pharmacological properties

Applications in Drug Discovery

The structural features of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole make it potentially valuable in drug discovery efforts. The compound could serve as:

  • A building block for the synthesis of more complex molecules with potential biological activities

  • A scaffold for the development of focused compound libraries

  • An intermediate in the synthesis of PET imaging agents, leveraging the presence of the iodine atom

Pyrazole derivatives similar to 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole have been investigated for various therapeutic applications, including as antimicrobial agents, anti-inflammatory drugs, and anticancer compounds .

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